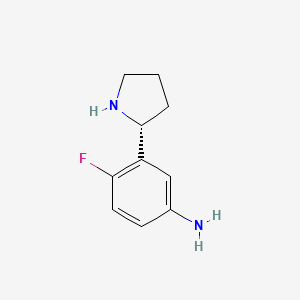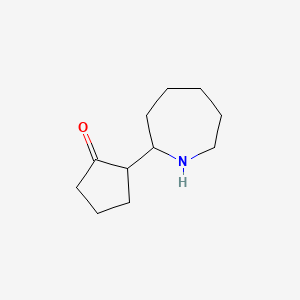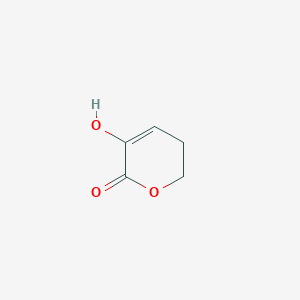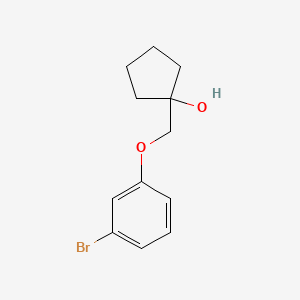
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” One common method involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective can be explored .
化学反応の分析
Types of Reactions
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states, which can alter the compound’s properties.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid include other triazole derivatives, such as:
- 1,2,3-Triazole
- 4-Methyl-1,2,3-triazole
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-methyl-2-(2-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-8-10(3)9-5/h4H,1-3H3,(H,11,12) |
InChIキー |
QVOGYQJYLCVCKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NN(N=C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate](/img/structure/B13322867.png)

![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)

amine](/img/structure/B13322882.png)


![Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)
![3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13322891.png)
![4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
